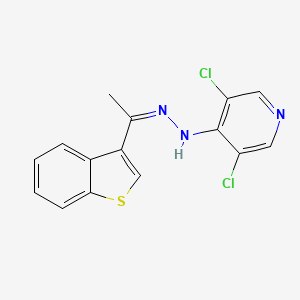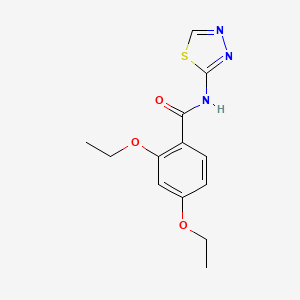![molecular formula C22H26N2O2 B5350119 1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5350119.png)
1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of researchers at the University of California, San Francisco, led by Dr. P. Jeffrey Conn. Since then, MPEP has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
作用机制
1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone selectively binds to the allosteric site of mGluR5 and prevents the activation of the receptor by glutamate. This leads to a decrease in intracellular calcium signaling and downstream signaling pathways, which are critical for the physiological and pathological functions of mGluR5. This compound does not affect the other subtypes of mGluRs or ionotropic glutamate receptors.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the brain and other organs. It can reduce the release of glutamate, increase the uptake of glutamate, and alter the expression of various genes and proteins involved in synaptic transmission, inflammation, and cell survival. This compound can also affect the activity of other neurotransmitter systems, such as dopamine, GABA, and acetylcholine.
实验室实验的优点和局限性
1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone has several advantages as a research tool. It is highly selective for mGluR5 and does not cross-react with other receptors or enzymes. It has good pharmacokinetic properties and can be administered orally or intraperitoneally to animals. It has been extensively validated in various animal models of human diseases, such as Parkinson's disease, Alzheimer's disease, Huntington's disease, and addiction. However, this compound also has some limitations. It can cause off-target effects at high concentrations or prolonged exposure, such as inhibition of the NMDA receptor or activation of the ERK pathway. It can also affect the behavior and physiology of animals in unpredictable ways, depending on the dose, route of administration, and experimental conditions.
未来方向
There are several future directions for the use of 1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone in scientific research. One direction is to investigate the role of mGluR5 in neurodevelopmental disorders, such as autism spectrum disorder and schizophrenia. Another direction is to explore the therapeutic potential of mGluR5 antagonists in neurodegenerative diseases, such as amyotrophic lateral sclerosis and multiple sclerosis. A third direction is to study the interaction between mGluR5 and other neurotransmitter systems, such as the endocannabinoid system and the opioid system. A fourth direction is to develop more selective and potent mGluR5 antagonists that can overcome the limitations of this compound and other existing compounds. Overall, this compound has provided valuable insights into the complex functions of mGluR5 and has opened up new avenues for drug discovery and development.
合成方法
1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone can be synthesized using a multi-step process starting from 2-methoxybenzaldehyde and 1,2-dibromopropane. The key step involves the reaction of 3-(2-methoxyphenyl)-2-propen-1-ol with 1-(4-amino-phenyl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with ethanone to afford this compound in high yield and purity.
科学研究应用
1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone has been extensively used in scientific research to study the physiological and pathological functions of mGluR5. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, pain, and neuroinflammation. This compound has also been used as a tool to validate the therapeutic potential of mGluR5 antagonists in various animal models of human diseases.
属性
IUPAC Name |
1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-18(25)19-9-11-21(12-10-19)24-16-14-23(15-17-24)13-5-7-20-6-3-4-8-22(20)26-2/h3-12H,13-17H2,1-2H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNHGIMTKWAKFF-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5350039.png)
![methyl (2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5350041.png)
![1-(1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5350052.png)

![1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350057.png)

![(2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350079.png)
![7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5350092.png)
![(3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol](/img/structure/B5350100.png)
![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5350111.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5350120.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5350131.png)
![2-cyclohexyl-7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5350136.png)